molecular formula C10H14ClN3O B3081182 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride CAS No. 109753-28-8

2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride

Cat. No.: B3081182
CAS No.: 109753-28-8
M. Wt: 227.69 g/mol
InChI Key: AJSXDJAHCRCTTL-UHFFFAOYSA-N
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Description

2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a benzimidazole derivative characterized by a bicyclic aromatic system with an imino group at position 2, a methyl substituent at position 3, and an ethanol moiety linked via the 1-position, stabilized as a hydrochloride salt. The hydrochloride salt enhances solubility in polar solvents, making it suitable for pharmaceutical formulations.

Properties

IUPAC Name

2-(2-imino-3-methylbenzimidazol-1-yl)ethanol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O.ClH/c1-12-8-4-2-3-5-9(8)13(6-7-14)10(12)11;/h2-5,11,14H,6-7H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJSXDJAHCRCTTL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=CC=CC=C2N(C1=N)CCO.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride typically involves the reaction of 2-amino-3-methylbenzimidazole with ethylene oxide in the presence of hydrochloric acid. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yield and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and alkylating agents are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of pharmaceuticals and other chemical products.

Mechanism of Action

The mechanism of action of 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Substituent Effects

The compound’s structural analogs differ in substituents, core heterocycles, and salt forms, which influence physicochemical properties and biological activity. Key comparisons include:

Table 1: Structural and Functional Comparison of Benzimidazole Derivatives
Compound Name Core Structure Substituents Molecular Weight (g/mol) Salt Form Notes
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride Benzimidazole - 2-Imino
- 3-Methyl
- 1-Ethanol
255.7 (calculated) Hydrochloride High solubility; potential CNS activity inferred from analogs
2-Imino-3-methyl-2,3-dihydrobenzimidazol-1-carbodithioic Acid Methyl Ester (10) Benzimidazole - 2-Imino
- 3-Methyl
- 1-Carbodithioic Acid Methyl Ester
281.4 (theoretical) None Lower polarity due to dithioester; used in coordination chemistry
1-(2-Imino-3-methyl-2,3-dihydro-1H-benzo[d]imidazol-1-yl)-3-(p-tolyloxy)propan-2-ol (25) Benzimidazole - 2-Imino
- 3-Methyl
- 1-Propanol-p-tolyloxy
312 (observed [M+H]⁺) None Enhanced lipophilicity from p-tolyloxy; possible membrane permeability advantages
2-(3-Ethyl-2-imino-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride Benzimidazole - 2-Imino
- 3-Ethyl
- 1-Ethanol
269.7 (calculated) Hydrochloride Discontinued; ethyl group increases steric hindrance
2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride Imidazole - 2-Methyl
- 1-Ethanamine
203.1 (theoretical) Dihydrochloride Smaller core; higher solubility but reduced aromatic interactions

Impact of Salt Forms

  • Hydrochloride Salts : The target compound and its ethyl-substituted analog exhibit improved aqueous solubility, critical for drug delivery .
  • Dihydrochloride Salts : Higher charge density in imidazole derivatives (e.g., 2-(2-Methyl-1H-imidazol-1-yl)ethanamine dihydrochloride) may enhance solubility but require pH adjustments for stability .

Biological Activity

The compound 2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride is a member of the benzimidazole family, which has garnered attention for its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Molecular Structure

  • Molecular Formula: C10H13N3O
  • Molecular Weight: 191.234 g/mol
  • CAS Number: 435342-21-5

Spectroscopic Data

PropertyValue
InChIInChI=1S/C10H13N3O/c1-12-7-4-2-3-5-8(7)13(10(12)11)6-9(14)15/h2-5,11H,6H2,1H3,(H,14,15)
InChIKeyMAKVJKFGCVRZJO-UHFFFAOYSA-N

Anticancer Properties

Research indicates that compounds similar to This compound exhibit significant anticancer activity. For instance, a study demonstrated that benzimidazole derivatives can inhibit the activity of protein kinases implicated in cancer progression. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

The biological mechanisms through which this compound exerts its effects include:

  • Inhibition of Protein Kinases: Similar compounds have shown to inhibit CK2 (Casein Kinase 2), which is often overexpressed in various cancers. This inhibition disrupts cellular signaling pathways that promote tumor growth .
  • Induction of Apoptosis: The compound may trigger apoptotic pathways in cancer cells, enhancing cell death and reducing tumor size .
  • Antioxidant Activity: Some benzimidazole derivatives possess antioxidant properties that help mitigate oxidative stress within cells, contributing to their protective effects against cancer cell proliferation .

Pharmacokinetics and Toxicity

Studies on pharmacokinetics reveal that while some benzimidazole derivatives show good permeability across biological membranes, they may also exhibit high P-glycoprotein (P-gp) liability, potentially limiting their effectiveness in brain penetration . Toxicity profiles are essential for evaluating the safety of these compounds in clinical settings.

Study on Glioblastoma Treatment

A notable case study involved the use of a benzimidazole derivative in combination with temozolomide for treating glioblastoma in mice. The results indicated improved survival rates when using this combination therapy compared to monotherapy .

Comparative Analysis of Benzimidazole Derivatives

A comparative study analyzed various benzimidazole derivatives, including This compound , assessing their efficacy against different cancer cell lines. The findings highlighted that certain structural modifications could enhance their anticancer activities significantly .

Q & A

Q. Table 1. Key Physicochemical Properties

PropertyValue/DescriptionReference
Molecular FormulaC11_{11}H15_{15}ClN3_3O
Solubility (25°C)12 mg/mL in DMSO; 3 mg/mL in H2_2O
LogP (Predicted)1.8 ± 0.3

Q. Table 2. Common Analytical Techniques and Parameters

TechniqueCritical ParametersPurpose
HPLC (Purity)C18 column, 0.1% TFA in H2_2O/MeOHQuantify impurities (<2%)
FT-IR1650 cm1^{-1} (C=N stretch)Confirm imino group tautomerism
DSCMelting peak: 192–195°CAssess crystallinity

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride
Reactant of Route 2
Reactant of Route 2
2-(2-Imino-3-methyl-2,3-dihydro-1H-benzimidazol-1-yl)ethanol hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.